2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone

概要

説明

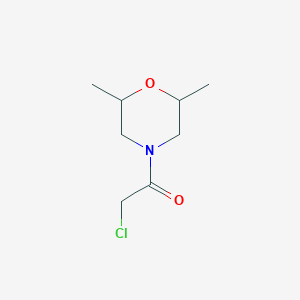

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone is an organic compound that belongs to the class of chloro ketones It is characterized by the presence of a chloro group attached to an ethanone moiety, which is further substituted with a 2,6-dimethyl-morpholin-4-yl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone typically involves the reaction of 2,6-dimethylmorpholine with chloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

[ \text{2,6-Dimethylmorpholine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction is typically conducted in a solvent such as dichloromethane or chloroform, and the product is purified through distillation or recrystallization.

化学反応の分析

Types of Reactions

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic substitution: Formation of substituted ethanone derivatives.

Reduction: Formation of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanol.

Oxidation: Formation of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-acetic acid.

科学的研究の応用

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

類似化合物との比較

Similar Compounds

2-Chloro-1-(morpholin-4-yl)-ethanone: Lacks the 2,6-dimethyl substitution on the morpholine ring.

2-Bromo-1-(2,6-dimethyl-morpholin-4-yl)-ethanone: Contains a bromo group instead of a chloro group.

2-Chloro-1-(2,6-dimethyl-piperidin-4-yl)-ethanone: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone is unique due to the presence of both the chloro group and the 2,6-dimethyl-morpholine moiety. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. The 2,6-dimethyl substitution on the morpholine ring can influence the compound’s steric and electronic properties, potentially enhancing its interaction with molecular targets.

生物活性

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique chemical structure, which may contribute to various biological effects, including anticonvulsant and anticancer properties.

The molecular formula for this compound is with a molecular weight of approximately 175.64 g/mol. The compound features a chloro group and a morpholine ring, which are significant for its biological activity.

Anticonvulsant Activity

Research indicates that morpholine derivatives exhibit significant anticonvulsant properties. In particular, studies have shown that compounds similar to this compound can effectively inhibit seizures in animal models. For instance, the structure-activity relationship (SAR) studies suggest that modifications in the morpholine ring can enhance anticonvulsant efficacy.

Table 1: Anticonvulsant Activity of Morpholine Derivatives

| Compound | Dose (mg/kg) | MES Test Result | Toxicity (Rotarod Test) |

|---|---|---|---|

| A | 100 | Active | Low |

| B | 300 | Active | Moderate |

| C | 100 | Inactive | Low |

Anticancer Activity

Recent studies have highlighted the anticancer potential of morpholine-based compounds. Specifically, this compound has been investigated for its effects on ovarian cancer cell lines. The compound demonstrated significant cytotoxicity against cancer cells, suggesting its potential as a lead molecule in cancer therapy.

Case Study: Antitumor Activity

A study conducted on ovarian cancer cells showed that treatment with morpholine derivatives resulted in reduced cell viability and induced apoptosis. The mechanism appears to involve the inhibition of HIF-1α, a key regulator of tumor growth and metabolism.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Ion Channel Modulation : Similar compounds have shown to affect voltage-gated sodium channels, which are crucial in neuronal excitability and seizure propagation.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Tumor Growth Factors : By modulating growth factors like HIF-1α, these compounds can hinder tumor progression.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups on the morpholine ring enhances the biological activity of these compounds. Variations in substituents can significantly impact both anticonvulsant and anticancer activities.

Table 2: Structure-Activity Relationship of Morpholine Derivatives

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increased activity |

| Alkyl groups | Variable effects |

| Halogen substitutions | Enhanced potency |

特性

IUPAC Name |

2-chloro-1-(2,6-dimethylmorpholin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c1-6-4-10(8(11)3-9)5-7(2)12-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTSEWHPTUIWBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399864 | |

| Record name | 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379254-90-7 | |

| Record name | 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。